molecular formula C8H5NO3 B7810232 4-Nitrobenzofuran

4-Nitrobenzofuran

Cat. No. B7810232
M. Wt: 163.13 g/mol
InChI Key: HOPJVUYLPKTWEF-UHFFFAOYSA-N
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Patent
US03963717

Procedure details

A mixture of 3.0 g. of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon and 25 ml. of ethanol is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 p.s.i. and temperature of 35°C. until the uptake of hydrogen ceases. The catalyst is removed by filtration and the filtrate evaporated in vacuo to obtain an oil of 2,3-dihydro-4-benzofuranamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[CH:10]=[CH:11][O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Rh].C(O)C>[O:12]1[C:8]2=[CH:7][CH:6]=[CH:5][C:4]([NH2:1])=[C:9]2[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=CO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Rh]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.0 g
CUSTOM
Type
CUSTOM
Details
temperature of 35°C.
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C1=CC=CC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.